methyl 4-[(Z)-(3-{[(2-methylphenyl)amino]methyl}-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoate
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Overview
Description
Methyl 4-{[(5Z)-3-{[(2-methylphenyl)amino]methyl}-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}benzoate is a complex organic compound that belongs to the thiazolidine family Thiazolidines are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{[(5Z)-3-{[(2-methylphenyl)amino]methyl}-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Thiazolidine Ring: The reaction of thioamides with acetylene dicarboxylate in ethanol at ambient temperature forms 2-methylidene-1,3-thiazolidin-4-one derivatives.
Subsequent Reactions: These derivatives can then react with oxalyl chloride in dry acetonitrile at 70°C to produce the desired thiazolidine compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimizing reaction conditions for yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[(5Z)-3-{[(2-methylphenyl)amino]methyl}-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}benzoate can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
Methyl 4-{[(5Z)-3-{[(2-methylphenyl)amino]methyl}-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}benzoate has several scientific research applications:
Medicinal Chemistry: Due to its unique structure, it is investigated for potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biological Studies: Its interactions with various biological targets are studied to understand its mechanism of action.
Mechanism of Action
The mechanism of action of methyl 4-{[(5Z)-3-{[(2-methylphenyl)amino]methyl}-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}benzoate involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes or receptors, potentially inhibiting their activity. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Thiazolidine-2,4-dione: Another thiazolidine derivative with notable biological activity.
2-Methylidene-1,3-thiazolidin-4-one: A precursor in the synthesis of the compound .
Uniqueness
Methyl 4-{[(5Z)-3-{[(2-methylphenyl)amino]methyl}-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}benzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C20H18N2O3S2 |
---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
methyl 4-[(Z)-[3-[(2-methylanilino)methyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]benzoate |
InChI |
InChI=1S/C20H18N2O3S2/c1-13-5-3-4-6-16(13)21-12-22-18(23)17(27-20(22)26)11-14-7-9-15(10-8-14)19(24)25-2/h3-11,21H,12H2,1-2H3/b17-11- |
InChI Key |
FJIYHJAIRPFUEM-BOPFTXTBSA-N |
Isomeric SMILES |
CC1=CC=CC=C1NCN2C(=O)/C(=C/C3=CC=C(C=C3)C(=O)OC)/SC2=S |
Canonical SMILES |
CC1=CC=CC=C1NCN2C(=O)C(=CC3=CC=C(C=C3)C(=O)OC)SC2=S |
Origin of Product |
United States |
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